molecular formula C13H11FN4O2 B12017866 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 57281-09-1

8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12017866
CAS No.: 57281-09-1
M. Wt: 274.25 g/mol
InChI Key: JPESVWUOVQWRQV-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and are commonly found in various medications and beverages. This particular compound is characterized by the presence of a fluorophenyl group attached to the xanthine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the introduction of the fluorophenyl group to the xanthine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a xanthine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of fluorophenyl-substituted derivatives.

Scientific Research Applications

8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its use in treating neurological disorders or as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, inhibition of phosphodiesterases can result in increased levels of cyclic AMP (cAMP), which plays a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorophenyl group, which may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties. This structural modification can lead to differences in its biological activity and potential therapeutic applications compared to other xanthine derivatives.

Properties

CAS No.

57281-09-1

Molecular Formula

C13H11FN4O2

Molecular Weight

274.25 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H11FN4O2/c1-17-11-9(12(19)18(2)13(17)20)15-10(16-11)7-3-5-8(14)6-4-7/h3-6H,1-2H3,(H,15,16)

InChI Key

JPESVWUOVQWRQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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